4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile
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Overview
Description
4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile is an organic compound with a complex structure that includes both an amino group and a hydroxyethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile typically involves the use of specific starting materials and reagents. One common method involves the reaction of 4-nitrile-2-fluorine-benzaldehyde with appropriate reagents under controlled conditions . Another method uses 1-(4-bromo-2-fluorophenyl) ethanone as a raw material to prepare the target intermediate through a series of unit reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile can be compared with other similar compounds, such as:
4-[(1R)-1-amino-2-hydroxyethyl]-3-fluoro-benzonitrile: This compound has a similar structure but includes a fluorine atom, which may alter its chemical properties and biological activities.
4-[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino-2-(trifluoromethyl)benzonitrile: This compound has additional functional groups that may confer different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m0/s1 |
InChI Key |
IAHPFKGGAWAPLY-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](CN)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CN)O |
Origin of Product |
United States |
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